molecular formula C18H15ClN2O3 B2948040 (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide CAS No. 1023829-74-4

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide

Cat. No.: B2948040
CAS No.: 1023829-74-4
M. Wt: 342.78
InChI Key: FMMBQEVKGLXUBS-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a synthetic organic compound featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The formamide moiety is further modified with an N-methyl-4-hydroxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMBQEVKGLXUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H18ClN3O3
  • Molecular Weight: 353.80 g/mol

The presence of the isoxazole ring and the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Antitumor Activity

Research indicates that derivatives of N-methylformamide (NMF), which includes compounds similar to the target compound, exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds demonstrated cytotoxic effects against ovarian sarcoma and lymphoma models in mice. NMF was identified as one of the most potent agents in these studies, suggesting that the target compound may share similar mechanisms of action against tumors .

Antiviral Activity

The antiviral potential of compounds related to the target structure has been explored, particularly against Hepatitis B virus (HBV). A study highlighted that N-phenylbenzamide derivatives exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound under discussion could potentially enhance A3G levels, thereby inhibiting HBV replication effectively .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameIC50 (µM)SI (Selectivity Index)Target Virus
IMB-05231.9958HBV (wild-type)
Lamivudine (3TC)7.37>440HBV

The proposed mechanism of action for the biological activity of the compound involves:

  • Inhibition of DNA replication: The structural components may interfere with viral DNA synthesis.
  • Interaction with cellular proteins: The isoxazole moiety may interact with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

Case Studies

  • Antitumor Efficacy Study : In a controlled experiment using M5076 ovarian sarcoma models, derivatives similar to the target compound were administered. Results indicated a significant reduction in tumor size compared to control groups, establishing a strong correlation between compound structure and antitumor efficacy .
  • Antiviral Screening : A recent study evaluated several N-phenylbenzamide derivatives for their anti-HBV activity. The results demonstrated that certain structural modifications significantly enhanced antiviral potency, suggesting that similar modifications in the target compound could yield favorable results against HBV .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituent (R Group) Notable Features Reference
Target Compound C₁₈H₁₆ClN₂O₃ 340.78 N-(4-hydroxyphenyl)-N-methyl Hydroxyl group enhances polarity
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-((isopropyl)phenylamino)phenyl)formamide C₂₆H₂₄ClN₃O₂ 458.94 N-(4-(isopropylphenylamino)phenyl) Bulky isopropyl group increases lipophilicity
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-nitrilophenyl)formamide C₁₉H₁₃ClN₄O₂ 364.78 N-(4-cyanophenyl) Nitrile group improves metabolic stability
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide C₁₇H₂₀ClN₃O₃ 349.81 N-(2-morpholinoethyl) Morpholine enhances aqueous solubility
N-(4-Iodophenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₁₇H₁₂ClIN₂O₂ 438.65 N-(4-iodophenyl) Iodine substituent enables radiolabeling

Key Observations:

Polarity and Solubility: The target compound’s 4-hydroxyphenyl group increases polarity compared to analogs with non-polar substituents (e.g., isopropyl in or morpholine in ). This may influence bioavailability and renal clearance.

Metabolic Stability: The cyano-substituted analog (CAS 519017-76-6) likely exhibits enhanced resistance to oxidative metabolism due to the electron-withdrawing nitrile group.

Functionalization for Imaging : The iodinated derivative (BH55128, ) highlights the scaffold’s adaptability for radiotracer development.

Electronic and Steric Modifications

  • Electron-Donating vs. Withdrawing Groups: The hydroxyl group in the target compound acts as an electron donor, which may stabilize charge-transfer interactions in biological systems. In contrast, the nitrile group in withdraws electrons, altering the electronic profile of the aromatic ring.
  • Heterocyclic Additions: The morpholine-containing derivative introduces a saturated oxygen-nitrogen ring, likely improving solubility and pharmacokinetics.

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